molecular formula C9H8N4O2S B3884462 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE

4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE

Cat. No.: B3884462
M. Wt: 236.25 g/mol
InChI Key: JCIODXDOCJZABZ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE is a complex organic compound that belongs to the class of triazines This compound is characterized by the presence of a furylmethyleneamino group, a methyl group, and a thioketo group attached to a dihydrotriazine ring

Preparation Methods

The synthesis of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE typically involves the condensation of 2-furancarboxaldehyde with 4-amino-6-methyl-3-thioxo-1,2,4-triazine-5-one under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity by facilitating the transport of the compound into the cells .

Comparison with Similar Compounds

4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE can be compared with other similar compounds such as:

Properties

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-6-8(14)13(9(16)12-11-6)10-5-7-3-2-4-15-7/h2-5H,1H3,(H,12,16)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIODXDOCJZABZ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 2
Reactant of Route 2
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 3
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 4
Reactant of Route 4
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 5
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 6
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.